3-[(Ethylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, affecting metabolic pathways and cellular functions. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Ethyl [6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific structural features and pharmacological profile. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, affecting their biological activity.
Pyrazole derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse pharmacological activities.
Indole derivatives: Known for their biological potential, these compounds have different core structures but similar applications in medicinal chemistry.
Properties
Molecular Formula |
C12H11FN4S2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11FN4S2/c1-2-18-7-10-14-15-12-17(10)16-11(19-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
UZIDFRVZTHDDQR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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